molecular formula C22H23NO3 B3884831 7-Hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-3-phenylchromen-4-one

7-Hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-3-phenylchromen-4-one

Cat. No.: B3884831
M. Wt: 349.4 g/mol
InChI Key: NENSQPHXVCCTKY-UHFFFAOYSA-N
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Description

7-Hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-3-phenylchromen-4-one is a synthetic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a hydroxy group at the 7th position, a piperidinylmethyl group at the 8th position, and a phenyl group at the 3rd position of the chromen-4-one core structure. Chromen-4-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-3-phenylchromen-4-one typically involves multi-step organic reactions

    Preparation of Chromen-4-one Core: The chromen-4-one core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Hydroxy Group: The hydroxy group at the 7th position can be introduced through hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.

    Introduction of Piperidinylmethyl Group: The piperidinylmethyl group can be introduced through nucleophilic substitution reactions using 4-methylpiperidine and appropriate alkylating agents.

    Introduction of Phenyl Group: The phenyl group at the 3rd position can be introduced through Friedel-Crafts acylation or alkylation reactions using benzene derivatives and suitable catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the chromen-4-one core, potentially converting it to dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides, sulfonates, or other suitable electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydrochromen-4-one derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: It has been investigated for its biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: The compound shows promise as a lead compound for the development of new therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders.

    Industry: It can be used in the development of new materials with specific properties, such as UV-absorbing agents or fluorescent dyes.

Mechanism of Action

The mechanism of action of 7-Hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-3-phenylchromen-4-one involves its interaction with specific molecular targets and pathways. The hydroxy group and the piperidinylmethyl group play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in oxidative stress or inflammation, thereby exerting its antioxidant or anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-3-phenylchromen-4-one: This compound differs by the position of the methyl group on the piperidine ring.

    7-Hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-3-(2-chlorophenyl)chromen-4-one: This compound has a chloro substituent on the phenyl group.

    7-Hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-3-(4-methoxyphenyl)chromen-4-one: This compound has a methoxy substituent on the phenyl group.

Uniqueness

The uniqueness of 7-Hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-3-phenylchromen-4-one lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity

Properties

IUPAC Name

7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-3-phenylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO3/c1-15-9-11-23(12-10-15)13-18-20(24)8-7-17-21(25)19(14-26-22(17)18)16-5-3-2-4-6-16/h2-8,14-15,24H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENSQPHXVCCTKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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